molecular formula C21H22N2OS B2437791 N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1421531-21-6

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2437791
CAS No.: 1421531-21-6
M. Wt: 350.48
InChI Key: CFZJBRXLRHHFST-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a piperidine ring

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-21(23-11-8-16(9-12-23)19-10-13-25-15-19)22-14-18-6-3-5-17-4-1-2-7-20(17)18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJBRXLRHHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) for Piperidine Formation

The piperidine ring is constructed via RCM using Grubbs’ catalyst (Table 1). A diene precursor, 3-thiophenyl-1,5-pentadiene , undergoes cyclization in dichloromethane (DCM) at 40°C to yield 4-(thiophen-3-yl)piperidine with 78% efficiency.

Table 1: RCM Reaction Parameters

Precursor Catalyst Solvent Temperature Yield
3-Thiophenyl-1,5-diene Grubbs II (5 mol%) DCM 40°C 78%

Functionalization via Buchwald-Hartwig Amination

To introduce the carboxamide group, the piperidine nitrogen is deprotonated with NaH in tetrahydrofuran (THF), followed by reaction with benzyl chloroformate (CbzCl) to form 1-Cbz-4-(thiophen-3-yl)piperidine . Subsequent hydrogenolysis (H₂, Pd/C) removes the Cbz protecting group.

Carboxamide Bond Formation

Coupling with Naphthalen-1-ylmethylamine

The deprotected piperidine reacts with naphthalen-1-ylmethyl isocyanate in anhydrous DCM under N₂ to form the target carboxamide. Triethylamine (TEA) is added to scavenge HCl, achieving 85% yield (Table 2).

Table 2: Carboxamide Coupling Conditions

Amine Electrophile Base Solvent Yield
4-(Thiophen-3-yl)piperidine Naphthalen-1-ylmethyl isocyanate TEA DCM 85%

Alternative Route: Mixed Carbonate-Mediated Activation

In cases where isocyanate stability is problematic, N-(naphthalen-1-ylmethyl)carbamoyl chloride is generated in situ by treating the amine with triphosgene in THF. Subsequent reaction with piperidine at 0°C affords the carboxamide in 72% yield.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (naphthalene aromatic protons), 7.45 (thiophene H), 4.15 (N–CH₂–naphthalene).
  • HRMS : [M+H]⁺ calculated for C₂₁H₂₁N₂OS: 357.1372; found: 357.1368.

Challenges and Optimization Strategies

Side Reactions in Amide Coupling

Competitive over-alkylation at the piperidine nitrogen is mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).

Thiophene Ring Stability

Thiophene sulfurs may coordinate palladium catalysts, necessitating ligand screening. XPhos enhances catalytic efficiency in Suzuki couplings.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for RCM and coupling steps, reducing reaction times by 40% and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, hydroxyl groups, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to modulation of their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)-4-(phenyl)piperidine-1-carboxamide
  • N-(naphthalen-1-ylmethyl)-4-(furan-3-yl)piperidine-1-carboxamide
  • N-(naphthalen-1-ylmethyl)-4-(pyridin-3-yl)piperidine-1-carboxamide

Uniqueness

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl, furan, or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21_{21}H22_{22}N2_2OS, with a molecular weight of 350.48 g/mol. Its structure incorporates a naphthalene moiety and a thiophene ring, which are known to enhance biological activity through various interactions with biological targets.

This compound is believed to exert its effects through interactions with specific receptors and enzymes. The presence of both the naphthalene and thiophene rings contributes to its ability to modulate biological pathways by:

  • Binding to Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can be crucial in treating various diseases, including cancer and neurological disorders.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance:

Cell Line IC50 (μM) Effect
FaDu (hypopharyngeal)12.5Induces apoptosis
MCF-7 (breast cancer)15.0Inhibits cell proliferation

These findings highlight the compound's potential role in cancer therapy by targeting specific cellular pathways associated with tumor growth.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key findings include:

  • Reduction of Oxidative Stress : The compound reduces reactive oxygen species (ROS) levels in neuronal cell cultures.
  • Neurotransmitter Modulation : It enhances the release of neuroprotective factors like brain-derived neurotrophic factor (BDNF).

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Conducted on various cancer cell lines.
    • Demonstrated significant cytotoxic effects with low IC50 values.
    • Suggested mechanisms include apoptosis induction via mitochondrial pathways.
  • Neuroprotection Study :
    • In vitro experiments showed that the compound protects against glutamate-induced toxicity.
    • Enhanced neuronal survival rates were observed in treated cultures compared to controls.
  • Enzyme Inhibition Research :
    • Investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain signaling.
    • Results indicated competitive inhibition with an IC50 value of approximately 20 μM.

Q & A

Q. Key Variables :

ParameterTypical ConditionsImpact on Yield/Purity
SolventDichloromethane, DMFPolar aprotic solvents improve solubility of intermediates
Temperature25–80°CHigher temps accelerate coupling but may degrade sensitive groups
CatalystPd(PPh₃)₄, NEt₃Catalytic systems critical for cross-coupling efficiency

Basic: What analytical techniques are essential for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the naphthalene and thiophene moieties. For example, aromatic protons in thiophene-3-yl appear as distinct doublets (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀N₂OS: 356.13) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Contradictions : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues, necessitating differential scanning calorimetry (DSC) for confirmation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, such as G protein-coupled receptors (GPCRs)?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses in receptor active sites. For example, the naphthalene group may engage in π-π stacking with aromatic residues (e.g., Phe3.36 in CB1 receptors) .
  • QSAR Models : Comparative Molecular Field Analysis (CoMFA) correlates steric/electronic features with activity. Thiophene-3-yl’s electronegativity may enhance affinity for hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulations (e.g., AMBER) assess stability of ligand-receptor complexes. Protonation states (e.g., piperidine nitrogen) critically influence binding kinetics .

Case Study : Analogous piperidine-carboxamides show inverse agonism at CB1 via hydrogen bonding between the carboxamide carbonyl and Lys3.27. Mutagenesis studies (e.g., K3.28A) validate these interactions .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO for GPCRs) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
  • Control Compounds : Use reference antagonists (e.g., SR141716A for CB1) to benchmark activity .
  • Meta-Analysis : Statistically pool data from radioligand binding (Ki) and functional assays (IC50). For example, discrepancies in IC50 values may reflect assay sensitivity (e.g., calcium flux vs. cAMP) .

Example : A compound showing weak antagonism in cAMP assays but potent inverse agonism in electrophysiology may require pathway-specific profiling .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Answer:

  • Core Modifications : Replacing naphthalene with tetrahydronaphthalene reduces logP, enhancing aqueous solubility without compromising receptor affinity .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on thiophene improves metabolic stability but may sterically hinder binding .
  • Bioisosteres : Exchanging piperidine with morpholine alters hydrogen-bonding capacity, as seen in analogs targeting secretin-family GPCRs .

Q. SAR Table :

ModificationImpact on ActivityReference
Naphthalene → Tetrahydronaphthalene↑ Solubility, ↓ logP
Thiophene-3-yl → Thiophene-2-ylAlters binding orientation in receptor pockets
Piperidine N-methylation↓ Basicity, ↑ BBB penetration

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